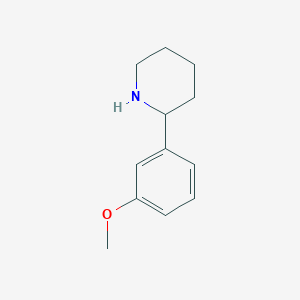

2-(3-Methoxyphenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12/h4-6,9,12-13H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWPCADYBFMCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401362 | |

| Record name | 2-(3-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-22-1 | |

| Record name | 2-(3-Methoxyphenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 3 Methoxyphenyl Piperidine and Its Analogues

Methodologies for the Construction of the Piperidine (B6355638) Ring System

The construction of the piperidine ring is a cornerstone of many synthetic routes. Several key strategies have been employed, each with its own advantages and applications.

Catalytic Hydrogenation Approaches to Piperidine Synthesis

Catalytic hydrogenation of pyridine (B92270) precursors is a direct and widely used method for the synthesis of piperidines. This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using a variety of catalysts and hydrogen sources.

Ruthenium, rhodium, and iridium-based catalysts have proven effective for the hydrogenation of substituted pyridines. mdpi.com For instance, heterogeneous catalysts like 10% Rh/C can facilitate the complete hydrogenation of pyridines in water at elevated temperature and pressure. organic-chemistry.org Non-metal alternatives, such as borenium-catalyzed transfer hydrogenation using ammonia (B1221849) borane (B79455) as a hydrogen source, offer a practical and milder approach, avoiding the need for high-pressure hydrogen gas. organic-chemistry.org The choice of catalyst and reaction conditions can influence the stereochemical outcome, with some methods providing good cis-selectivity for disubstituted piperidines. mdpi.com

| Catalyst System | Substrate | Key Features | Reference |

| 10% Rh/C | Pyridines | Complete hydrogenation in water | organic-chemistry.org |

| Borane/Ammonia Borane | Pyridines | Metal-free, good cis-selectivity | organic-chemistry.org |

| Ruthenium, Rhodium, Iridium complexes | Substituted Pyridines | Effective for various substituted pyridines | mdpi.com |

Reduction of Pyridinium (B92312) Salts for Piperidine Scaffolds

The reduction of pyridinium salts offers an alternative pathway to piperidines, often with distinct regioselectivity compared to the direct hydrogenation of pyridines. researchgate.net Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for this transformation, and the reaction yields are influenced by the nature of the substituents on both the phenyl ring and the nitrogen atom of the pyridinium salt. researchgate.net

A significant advancement in this area is the asymmetric hydrogenation of pyridinium salts, which allows for the synthesis of enantioenriched piperidines. Iridium catalysts bearing chiral P,N-ligands have been successfully employed for the asymmetric hydrogenation of 2-substituted pyridinium salts, yielding products with high enantioselectivity. mdpi.comnih.gov This method is particularly valuable for producing chiral α-aryl piperidines, which are important building blocks for pharmaceuticals. nih.gov

| Reagent/Catalyst | Substrate | Product | Key Features | Reference |

| Sodium Borohydride (NaBH₄) | 3- and 4-substituted pyridinium salts | 1,2,5,6-Tetrahydropyridines | Regioselective reduction | researchgate.net |

| [Ir(COD)Cl]₂/MeO-BoQPhos | α-(Hetero)aryl-N-benzylpyridinium salts | Enantioenriched 2-(hetero)aryl piperidines | High enantioselectivity (up to 99.3:0.7 er) | nih.gov |

| Iridium(I) catalyst with P,N-ligand | 2-substituted pyridinium salts | Enantioenriched 2-substituted piperidines | High-volume synthesis potential | mdpi.com |

Alkene Cyclization Strategies for Substituted Piperidines

Alkene cyclization reactions provide a powerful tool for the construction of substituted piperidines, allowing for the formation of multiple bonds and stereocenters in a single step. These strategies often involve the intramolecular reaction of an amine with a tethered alkene.

Wacker-type aerobic oxidative cyclization of alkenes catalyzed by a base-free Pd(DMSO)₂(TFA)₂ system enables the synthesis of various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org Radical cyclization of linear amino-aldehydes, catalyzed by cobalt(II) complexes, is another effective method, though it can sometimes lead to the formation of linear alkene byproducts. mdpi.comnih.gov Furthermore, intramolecular anti-Markovnikov hydroamination of aminopropyl-substituted vinylarenes catalyzed by rhodium complexes can produce 3-arylpiperidines in high yields. organic-chemistry.org

| Method | Catalyst/Reagent | Substrate | Key Features | Reference |

| Wacker-type aerobic oxidative cyclization | Pd(DMSO)₂(TFA)₂ | Alkenes with tethered amines | Access to various N-heterocycles | organic-chemistry.org |

| Radical cyclization | Cobalt(II) complexes | Linear amino-aldehydes with pendant alkenes | Forms piperidines via C-C bond formation | mdpi.comnih.gov |

| Intramolecular hydroamination | [Rh(COD)(DPPB)]BF₄ | 1-(3-aminopropyl)vinylarenes | High yields of 3-arylpiperidines | organic-chemistry.org |

Stereoselective and Enantioselective Synthesis of 2-Substituted Piperidines

The synthesis of piperidines with specific stereochemistry is crucial for their application in drug discovery. Several stereoselective and enantioselective methods have been developed to control the spatial arrangement of substituents on the piperidine ring.

One approach involves the diastereoselective reduction of cyclic iminium salts, which can be generated from amino ketones. gla.ac.uk The use of chiral auxiliaries allows for the production of enantiomerically-enriched 2-substituted piperidines. gla.ac.uk Asymmetric hydrogenation of pyridinium salts, as mentioned earlier, is a highly effective method for obtaining enantiopure 2-aryl piperidines. nih.gov Additionally, palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes using a pyridine-oxazoline (Pyox) ligand provides access to chiral β-acetoxylated piperidines with excellent enantioselectivity. organic-chemistry.org

| Method | Key Reagent/Catalyst | Substrate | Product | Key Features | Reference |

| Diastereoselective reduction | NaBH(OAc)₃ | Cyclic iminium salts with chiral auxiliaries | Enantiomerically-enriched 2-substituted piperidines | Control of stereochemistry at C-2 | gla.ac.uk |

| Asymmetric hydrogenation | [Ir(COD)Cl]₂/MeO-BoQPhos | α-(Hetero)aryl-N-benzylpyridinium salts | Enantioenriched 2-(hetero)aryl piperidines | High enantioselectivity | nih.gov |

| Asymmetric aminoacetoxylation | Pd-catalyst with Pyox ligand | Unactivated alkenes | Chiral β-acetoxylated piperidines | Excellent chemo-, regio- and enantioselectivities | organic-chemistry.org |

Chemo-Enzymatic Dearomatization for Stereoenriched Piperidines

A powerful and sustainable approach for the synthesis of chiral piperidines involves the chemo-enzymatic dearomatization of pyridines. acs.orgnih.govnih.gov This strategy combines chemical synthesis with biocatalysis to achieve high stereoselectivity. acs.orgnih.govnih.gov

A key development is a one-pot cascade reaction that utilizes an amine oxidase and an ene-imine reductase. acs.orgnih.gov This system converts N-substituted tetrahydropyridines, derived from pyridinium salts, into stereo-defined 3- and 3,4-substituted piperidines. acs.orgnih.gov The judicious choice of the ene-imine reductase biocatalyst allows for access to either enantiomer of the desired piperidine with excellent enantioselectivity. thieme-connect.comthieme-connect.com This method has been successfully applied to the synthesis of both enantiomers of the antipsychotic drug Preclamol, starting from 3-(3-methoxyphenyl)pyridine. acs.orgnih.gov

| Method | Key Enzymes/Reagents | Substrate | Product | Key Features | Reference |

| Chemo-enzymatic dearomatization | Amine oxidase, Ene-imine reductase | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | Highly stereoselective, access to both enantiomers | acs.orgnih.govthieme-connect.comthieme-connect.com |

Regioselective Introduction of the 3-Methoxyphenyl (B12655295) Moiety

The regioselective introduction of the 3-methoxyphenyl group is a critical step in the synthesis of 2-(3-methoxyphenyl)piperidine. This can be achieved either by starting with a pre-functionalized precursor or by introducing the group at a later stage of the synthesis.

One common strategy is to begin with a commercially available starting material that already contains the 3-methoxyphenyl group, such as 3-(3-methoxyphenyl)pyridine. acs.orgnih.gov Subsequent reactions, such as catalytic hydrogenation or chemo-enzymatic dearomatization, then construct the piperidine ring while retaining the desired substituent.

Alternatively, the 3-methoxyphenyl group can be introduced via cross-coupling reactions. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids, including 3-methoxyphenylboronic acid, with a protected pyridine derivative can furnish 3-substituted tetrahydropyridines with high yield and enantioselectivity. acs.org Subsequent hydrogenation then yields the desired piperidine.

Another approach involves the reaction of Grignard reagents with pyridinium salts. The reaction of a Grignard reagent with a 1-acylpyridinium salt can lead to the formation of 2,6-disubstituted piperidin-3-ols. tandfonline.com Similarly, the reaction of ethyl or phenyl magnesium bromide with certain pyridinium species in the presence of BF₃·Et₂O can yield 2-substituted piperidines. tandfonline.com

| Method | Reagents | Starting Material | Product | Key Features | Reference |

| Starting material approach | N/A | 3-(3-Methoxyphenyl)pyridine | This compound precursor | Direct incorporation of the desired moiety | acs.orgnih.gov |

| Asymmetric Reductive Heck Reaction | Rh-catalyst, 3-Methoxyphenylboronic acid | Phenyl pyridine-1(2H)-carboxylate | 3-(3-Methoxyphenyl)tetrahydropyridine | High yield and enantioselectivity | acs.org |

| Grignard Reaction | 3-Methoxyphenylmagnesium bromide | N-protected 3-piperidone | 3-Hydroxy-3-(3-methoxyphenyl)piperidine | Introduction of the aryl group at C-3 | google.com |

Synthesis of Positional Isomers (e.g., 2-, 3-, and 4-Methoxyphenyl (B3050149) Piperidine Derivatives) for Comparative Studies

The position of the methoxyphenyl substituent on the piperidine ring is critical in determining the molecule's three-dimensional shape and its interaction with biological targets. Therefore, the synthesis of all positional isomers (2-, 3-, and 4-substituted) is essential for comprehensive structure-activity relationship (SAR) studies.

2-Methoxyphenyl Piperidine Derivatives: The synthesis of 2-aryl piperidines can be achieved through various modern organic chemistry techniques. One prominent method is the palladium-catalyzed allylic amination, which offers a modular route to introduce aryl substituents with good control over regiochemistry and stereochemistry. Another approach involves the radical 5-exo cyclization of 2-methylene-N-substituted aziridines containing phenylselenide groups, which can form 5-methylene piperidines that are subsequently converted into 2-substituted piperidines. Furthermore, a high-yielding double aza-Michael reaction provides an atom-efficient pathway to chiral 2-substituted 4-piperidone (B1582916) building blocks, which can then be further elaborated. nih.gov

3-Methoxyphenyl Piperidine Derivatives: A common route to 3-aryl piperidines starts with an N-protected 3-piperidone. This starting material undergoes a Grignard reaction with a methoxyphenyl magnesium halide, followed by an elimination reaction and subsequent hydrogenation to yield the 3-methoxyphenyl piperidine. google.com For instance, the synthesis of 3-p-methoxyphenyl piperidine has been reported with a yield of 71.5%. google.com

4-Methoxyphenyl Piperidine Derivatives: The synthesis of 4-methoxyphenyl piperidines often involves the reaction of an organolithium reagent with a suitable piperidone derivative. For example, 3-methoxyphenyllithium can be reacted with 1-methyl-4-piperidone (B142233) to produce 1-methyl-4-hydroxy-4-(3-methoxyphenyl)piperidine. prepchem.com Another synthetic strategy involves the hydrogenation of a tetrahydropyridine (B1245486) precursor. The hydrogenation of 1-benzyl-4-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine using a palladium on carbon catalyst is a key step in producing 4-(3-methoxyphenyl)piperidine (B1366445) derivatives. nih.gov

The following table summarizes representative synthetic routes for these positional isomers.

| Isomer | Synthetic Method | Key Reagents/Intermediates | Typical Yield | Reference |

| 2-(4-Methoxyphenyl)piperidine | Palladium-Catalyzed Allylic Amination | Palladium catalyst, amine with aryl substituent | Good | |

| 3-(4-Methoxyphenyl)piperidine | Grignard Reaction & Hydrogenation | N-protected 3-piperidone, p-methoxyphenyl magnesium bromide | 71.5% | google.com |

| 4-(3-Methoxyphenyl)piperidine | Grignard-type Reaction | 3-methoxyphenyllithium, 1-methyl-4-piperidone | Not specified | prepchem.com |

| 4-(3-Methoxyphenyl)piperidine | Hydrogenation | 1-benzyl-4-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine, Pd/C, H₂ | Not specified | nih.gov |

Derivatization and Functionalization of the this compound Core

Further modification of the this compound scaffold is crucial for optimizing biological activity and exploring new chemical space. These modifications can be broadly categorized into the preparation of functionalized analogues and strategies involving N-substitution or ring alterations.

The piperidine ring and the methoxyphenyl group offer multiple sites for functionalization.

Piperidinone Derivatives: Piperidin-4-ones are versatile intermediates that can be synthesized via Mannich reactions. biomedpharmajournal.orgrdd.edu.iq For example, condensing an ethyl methyl ketone, a substituted benzaldehyde, and ammonium (B1175870) acetate (B1210297) can yield 2,6-diaryl-3-methyl-4-piperidones. biomedpharmajournal.org These ketones can be further reacted, for instance, with thiosemicarbazide (B42300) to form thiosemicarbazone derivatives, enhancing the molecular complexity and biological potential. biomedpharmajournal.org

Carboxamide Derivatives: The piperidine ring can be functionalized with a carboxamide group. The synthesis of N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride, for example, involves the acylation of piperidine with a 2-methoxybenzoic acid derivative. evitachem.com More complex structures, such as 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, are synthesized through multi-step protocols involving coupling reactions to attach complex heterocyclic systems to the piperidine core. vulcanchem.com

Ether Linkages: Functionalization can also be achieved by forming ether linkages to the piperidine ring. For example, a 4-hydroxypiperidine (B117109) intermediate can be coupled with 2-chloropyridine (B119429) via nucleophilic aromatic substitution (SNAr) to link a pyridine ring through an oxygen atom. vulcanchem.com

Modifications at the piperidine nitrogen (N-substitution) are a common strategy to modulate a compound's properties.

N-Alkylation and N-Arylation: The nitrogen atom of the piperidine ring can be readily substituted. For example, N-substitution with a 3-phenylpropyl group has been achieved on a 4-(3-methoxyphenyl)piperidine core. nih.gov

N-Sulfonylation: The piperidine nitrogen can be treated with a sulfonyl chloride, such as 3-methoxybenzenesulfonyl chloride, under basic conditions to yield an N-sulfonylated piperidine. This reaction typically proceeds with high yields. vulcanchem.com

Ring Modifications: While less common than substitution, modifications to the ring structure itself can be achieved. For instance, the hetero-Diels–Alder reaction of imines with Danishefsky's diene is an efficient method for constructing functionalized 2,3-dihydro-4-pyridones, which are precursors to piperidines. rdd.edu.iq Additionally, the introduction of substituents at other positions, such as a methyl group at the 3-position, has been shown to have a significant impact on the pharmacological profile of 4-phenylpiperidine (B165713) analogues. nih.gov

The table below provides examples of derivatization strategies.

| Modification Type | Reaction | Reagents | Product Example | Reference |

| Functionalization | Thiosemicarbazone Formation | Piperidin-4-one, Thiosemicarbazide | 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one thiosemicarbazone | biomedpharmajournal.org |

| Functionalization | Carboxamide Formation | Piperidine, 2-methoxybenzoic acid derivative | N-(2-methoxyphenyl)piperidine-4-carboxamide | evitachem.com |

| N-Substitution | N-Sulfonylation | Piperidine, 3-methoxybenzenesulfonyl chloride | 1-(3-methoxyphenylsulfonyl)piperidine | vulcanchem.com |

| N-Substitution | N-Alkylation | 4-(3-Methoxyphenyl)piperidine, 3-phenylpropyl bromide (example) | 4-(3-Methoxyphenyl)-1-(3-phenylpropyl)piperidine | nih.gov |

Pharmacological Investigations and Biological Activities of 2 3 Methoxyphenyl Piperidine

Modulation of Neurotransmitter Systems

The structure of 2-(3-Methoxyphenyl)piperidine, belonging to the arylcyclohexylamine class, suggests significant interactions with major neurotransmitter systems. wikipedia.org Research into this class of compounds has consistently pointed towards their ability to influence dopaminergic and serotonergic signaling, which are crucial for regulating mood, cognition, and motor control.

Interactions with Dopaminergic Pathways

Compounds structurally related to this compound have been shown to possess dopamine (B1211576) reuptake inhibitory properties. wikipedia.org Arylcyclohexylamines can block the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels. wikipedia.orgresearchgate.net This mechanism is a key contributor to the stimulant effects observed with some compounds in this family. wikipedia.org For instance, the related compound methoxphenidine (B10765381) has been shown to cause an over-activation of dopamine pathways. researchgate.net

Furthermore, derivatives containing the 3-(3-methoxyphenyl)piperidine (B1313662) core have demonstrated a notable affinity for the dopamine D2 receptor. ontosight.ai The 4-(2-methoxyphenyl)piperazine moiety, a similar structural feature, is considered critical for high D2 receptor affinity in a range of neuropsychiatric drug candidates. nih.gov Studies on 3-MeO-PCP, a close analog, suggest that it likely produces rewarding effects via the mesolimbic dopamine reward pathway. federalregister.gov Some piperidine (B6355638) derivatives can also influence dopaminergic systems without producing stimulant-type effects, potentially through mechanisms like interacting with the vesicular monoamine transporter-2 (VMAT2), which is involved in the packaging and release of dopamine. nih.gov

Interactions with Serotonergic Pathways

The serotonergic system is another primary target for this compound and its analogs. Research has demonstrated that the presence of a 3-methoxy group on the phenyl ring can enhance affinity for the serotonin (B10506) transporter (SERT). plos.org Analogs such as 3-MeO-PCP and methoxetamine exhibit significant affinities for SERT, thereby inhibiting serotonin reuptake. nih.govplos.org This action increases the concentration of serotonin in the synaptic cleft, a mechanism shared by many antidepressant medications. researchgate.net

Beyond the transporter, derivatives of this compound also show affinity for various serotonin receptors. Specifically, 3-(3-methoxyphenyl)piperidine has been noted for its affinity for the 5-HT2A receptor. ontosight.ai The broader class of arylcyclohexylamines interacts with multiple 5-HT receptor subtypes, which in turn modulate dopaminergic function. nih.gov This dual action on both serotonin transporters and receptors highlights the compound's complex influence on serotonergic neurotransmission. federalregister.gov

Receptor Binding and Agonist/Antagonist Profiles

The biological activity of this compound is defined by its binding profile at various neural receptors. As an arylcyclohexylamine, its primary and most well-documented interaction is with the NMDA receptor, but it also demonstrates significant affinities for opioid and serotonin receptors. wikipedia.org

N-Methyl-D-Aspartate (NMDA) Receptor Ligand Research

Arylcyclohexylamines are widely recognized as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate (B1630785) receptor involved in synaptic plasticity and excitatory neurotransmission. mdpi.comtaylorandfrancis.comresearchgate.net They bind to a specific site within the NMDA receptor's ion channel, often referred to as the "PCP-binding site". mdpi.com This antagonism is responsible for the dissociative effects associated with this class of compounds. wikipedia.orgtaylorandfrancis.com

Research on 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine (3-MeO-PCP), a compound structurally very similar to this compound, confirms this mechanism. Studies show that 3-MeO-PCP is a high-affinity ligand for the PCP-site on the NMDA receptor. nih.govplos.org This potent antagonism of the NMDA receptor is believed to be the core pharmacological feature underlying the psychotomimetic effects of these substances. plos.org

| Compound | Binding Site | Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 3-MeO-PCP (1-[1-(3-methoxyphenyl)cyclohexyl]piperidine) | NMDA (PCP Site) | 20 | plos.org |

| PCP (Phencyclidine) | NMDA (PCP Site) | 58.5 | plos.org |

| Ketamine | NMDA (PCP Site) | 640 | plos.org |

| MK-801 | NMDA (PCP Site) | 4.8 | plos.org |

Opioid Receptor Binding Affinity

In addition to their effects on NMDA receptors, some arylcyclohexylamines exhibit activity at opioid receptors. wikipedia.org Research has explored derivatives of (3-methoxyphenyl)piperidine for their potential as opioid receptor ligands. A series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives were synthesized and evaluated, yielding a selective μ-opioid receptor (MOR) ligand with a high binding affinity. ebi.ac.ukresearchgate.net This suggests that the (3-methoxyphenyl)piperidine scaffold can be effectively modified to target the opioid system.

Other related structures, such as N-substituted octahydroisoquinolines containing a 3-methoxyphenyl (B12655295) group, have also been identified as potent opioid receptor antagonists. nih.gov Similarly, studies on 5-(3-methoxyphenyl)-2-azabicyclo[3.3.1]nonan-9-ol derivatives have shown high affinity for the μ-opioid receptor, further establishing the relevance of this chemical moiety in designing opioid-active compounds. nih.gov

| Compound | μ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | Reference |

|---|---|---|---|---|

| Compound 2a (3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivative) | 7.3 ± 0.5 | 849.4 ± 96.6 | 49.1 ± 6.9 | ebi.ac.ukresearchgate.net |

Serotonin Receptor (e.g., 5-HT1A) Ligand Studies

The (methoxyphenyl)piperidine and related (methoxyphenyl)piperazine structures are key components in many ligands targeting serotonin receptors. nih.gov Specifically, these moieties are found in compounds with high affinity for the 5-HT1A receptor. researchgate.net For example, WAY-100635, a well-known selective 5-HT1A receptor antagonist, incorporates a (2-methoxyphenyl)piperazine group. uchile.cl

Studies have shown that linking two 1-(2-methoxyphenyl)piperazine (B120316) units can create a homodimeric ligand with very high affinity for 5-HT1A receptors. rsc.org While much of the research has focused on the 1-(2-methoxyphenyl)piperazine structure, compounds with the this compound core also show significant interaction with serotonin receptors, particularly the 5-HT2A subtype. ontosight.ai A derivative known as DMBMPP, which contains a 2-(2-methoxyphenyl)piperidine (B2585660) structure, is recognized as a highly selective 5-HT2A receptor agonist. wikipedia.org

| Compound | Receptor Target | Affinity (Ki, nM) | Activity | Reference |

|---|---|---|---|---|

| DMBMPP ((2S,6S)-2-(2,5-dimethoxy-4-bromobenzyl)-6-(2-methoxyphenyl)piperidine) | 5-HT2A | 2.5 | Agonist | wikipedia.org |

| WAY-100635 (contains (2-methoxyphenyl)piperazine) | 5-HT1A | - | Selective Antagonist | uchile.cl |

| Compound 1d (1-(2-biphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazine) | 5-HT7 | 7.5 | Ligand | nih.gov |

| Compound 2d (4-(2-biphenyl)-1-[2-(3-methoxyphenyl)ethyl]piperidine) | 5-HT7 | 13 | Ligand | nih.gov |

Other Central Nervous System Receptor Interactions

Beyond its well-documented interaction with NMDA and sigma receptors, derivatives of this compound have been explored for their affinity towards other key CNS receptors, including serotonin and dopamine receptors.

Serotonin Receptors: The serotonin system is a critical modulator of mood, cognition, and behavior. A derivative of this compound, specifically the (S,S)-isomer of 2-(2,5-dimethoxy-4-bromobenzyl)-6-(2-methoxyphenyl)piperidine, has been identified as a highly selective and potent agonist for the human serotonin 5-HT2A receptor. This compound, also known as DMBMPP or juncosamine, exhibits a high affinity (Ki) of 2.5 nM for the 5-HT2A receptor and demonstrates 124-fold selectivity over the 5-HT2C receptor. wikipedia.org This high selectivity makes it a valuable tool in scientific research for probing the function of the 5-HT2A receptor. Another study investigated a series of 1-arylpiperazine derivatives, including a compound with a 4-[2-(3-methoxyphenyl)ethyl]piperidine (B12065757) moiety, for their affinity to 5-HT7 and 5-HT1A receptors, which are implicated in mood disorders. core.ac.uk

Dopamine Receptors: The dopaminergic system is crucial for motor control, motivation, and reward. Research into derivatives of this compound has revealed significant affinity for dopamine D2 receptors. For instance, a study on 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, a compound containing the methoxyphenyl and piperidine structures, reported a Ki value of 54 nM for D2 receptor binding. Another investigation into a series of compounds structurally related to the atypical antipsychotic aripiprazole (B633) found that replacing the N-2,3-dichlorophenyl group with an N-2-methoxyphenyl group resulted in high affinity for the D2 receptor subtype (Ki values <0.3 nM) and over 50-fold selectivity versus the D3 receptor. researchgate.net Furthermore, studies on N-n-propyl-3-(3-hydroxyphenyl)piperidine (3-PPP), a compound with structural similarities, show it acts as a D2 receptor partial agonist. wikipedia.org

Adrenergic Receptors: Some studies on related compounds suggest potential interactions with adrenergic receptors. For example, N-n-propyl-3-(3-hydroxyphenyl)piperidine (3-PPP) has been reported to possibly act at adrenergic receptors. wikipedia.org However, specific studies detailing the direct interaction of this compound with adrenergic receptors are not prevalent in the current literature.

Enzyme Inhibition Studies

The inhibitory potential of this compound and its analogs has been evaluated against several key enzymes implicated in various disease pathologies.

Janus Kinase 2 (JAK2) Inhibition

The Janus kinase (JAK) family of enzymes, particularly JAK2, are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of the JAK2 signaling pathway is associated with various cancers and inflammatory diseases. While direct studies on the JAK2 inhibitory activity of this compound are scarce, research on structurally related compounds provides some insights.

A study focused on the discovery of novel small molecule inhibitors of JAK2 identified a compound, ethyl 1-(5-((3-methoxyphenyl)carbamoyl)-3-nitropyridin-2-yl)piperidine-4-carboxylate, through in silico screening. nih.gov This compound, which incorporates both a 3-methoxyphenyl group and a piperidine ring, was found to inhibit JAK2 activity in vitro. nih.gov Further optimization of this lead compound led to the discovery of more potent JAK2 inhibitors. nih.gov This suggests that the this compound scaffold could potentially serve as a basis for the design of novel JAK2 inhibitors. However, it is important to note that these are more complex molecules, and the contribution of the core this compound structure to the observed activity has not been isolated.

| Compound | Target | Activity | Reference |

| Ethyl 1-(5-((3-methoxyphenyl)carbamoyl)-3-nitropyridin-2-yl)piperidine-4-carboxylate | JAK2 | In vitro inhibition | nih.gov |

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Several studies have investigated the cholinesterase inhibitory potential of piperidine derivatives containing a methoxyphenyl group.

One study synthesized a series of arecoline- and piperidine-based thiazolidinones and evaluated their cholinesterase inhibitory activity. One of the compounds exhibited an IC50 value of 6.62 µM for AChE and 13.78 µM for BuChE. core.ac.uk Another study on sulfonamides bearing a piperidine nucleus reported a compound, N-(3-Methoxyphenyl)-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide, which showed promising inhibitory potential against butyrylcholinesterase with an IC50 value of 4.21±0.11 μmol/L. sciforum.net A series of novel tacrine-coumarin heterodimers were also synthesized and evaluated, with one 3-methoxyphenyl substituted compound showing an EeAChE IC50 of 640 nM. nih.gov

| Compound Type | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Arecoline-piperidine-thiazolidinone derivative | AChE | 6.62 | core.ac.uk |

| Arecoline-piperidine-thiazolidinone derivative | BuChE | 13.78 | core.ac.uk |

| N-(3-Methoxyphenyl)-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide | BuChE | 4.21 ± 0.11 | sciforum.net |

| 3-methoxyphenyl substituted tacrine-coumarin heterodimer | EeAChE | 0.640 | nih.gov |

Observed Biological Activities in Preclinical Models

Preclinical studies on structural analogs of this compound have revealed promising neuroprotective and anti-inflammatory properties.

Neuroprotective Effects

Neuroprotection refers to the strategies and mechanisms able to defend the central nervous system against neuronal injury and degeneration. Several studies on piperidine derivatives have demonstrated such effects in various preclinical models.

A study on novel cinnamamide-piperidine derivatives investigated their neuroprotective activities against glutamic acid deprivation-induced impairment in SH-SY5Y cells. thieme-connect.comthieme-connect.com One of the synthesized compounds, (E)-N-(1-(2-(benzylamino)-2-oxoethyl)piperidin-4-yl)-3-(3-methoxyphenyl)acrylamide hydrochloride, which contains the 3-methoxyphenyl and piperidine moieties, showed a cell survival rate of over 50% at a concentration of 10 µM. thieme-connect.com Another study on aryloxyethylamine derivatives found that several compounds containing a piperidine ring exhibited potent protection of PC12 cells against glutamate-induced cell death at concentrations of 0.1, 1.0, and 10 μM. nih.gov

| Compound/Analog | Preclinical Model | Observed Effect | Concentration/Dose | Reference |

|---|---|---|---|---|

| (E)-N-(1-(2-(benzylamino)-2-oxoethyl)piperidin-4-yl)-3-(3-methoxyphenyl)acrylamide HCl | SH-SY5Y cells (glutamic acid deprivation) | >50% cell survival | 10 µM | thieme-connect.com |

| Aryloxyethylamine derivatives with piperidine | PC12 cells (glutamate-induced death) | Potent cell protection | 0.1, 1.0, 10 µM | nih.gov |

Anti-inflammatory Properties

Inflammation is a complex biological response of body tissues to harmful stimuli. Chronic inflammation is implicated in a wide range of diseases. Piperidine derivatives have been investigated for their potential anti-inflammatory effects.

| Compound/Analog | Preclinical Model | Observed Effect | Reference |

|---|---|---|---|

| Piperine | Rat arthritis model | Reduced nociceptive and arthritic symptoms; reduced inflammatory area in ankle joints. | nih.gov |

| Pyrazolyl thiazolones with piperidine | Rat formalin-induced paw edema | Anti-inflammatory activity equivalent or superior to diclofenac. | nih.gov |

Analgesic Potency

The piperidine nucleus is a well-established pharmacophore in the development of analgesic agents. Investigations into derivatives of this compound have revealed significant antinociceptive properties.

One area of research has focused on phencyclidine (PCP) analogues. A study on 1-[1-(3-methoxyphenyl) (tetralyl)] piperidine, a new derivative of PCP, demonstrated marked anti-nociceptive effects in rats. brieflands.com In the tail immersion test, a model for acute thermal pain, this compound exhibited a prolonged analgesic effect lasting for 40 minutes. brieflands.com Furthermore, in the formalin test, which assesses both acute and chronic pain, it showed an analgesic effect comparable to ketamine. brieflands.com

Other research has explored different modifications of the piperidine ring to enhance analgesic activity. For instance, a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives were designed and synthesized. nih.gov One of these derivatives, compound 2a, was identified as a potent and selective µ-opioid receptor (MOR) agonist. nih.gov In a hot plate test in mice, it exhibited an ED₅₀ of 3.1 mg/kg, and its analgesic effect was reversible by the opioid antagonist naloxone. nih.gov

The synthesis of various N-methyl piperidine derivatives has also been a fruitful area of analgesic research. ut.ac.ir Thiazole derivatives of 4-piperidone (B1582916) have also been investigated, with some chloro and nitro substituted compounds showing the highest analgesic activities. who.int

These findings underscore the potential of the this compound scaffold as a template for designing novel and potent analgesic drugs.

Potential Anticancer Activity

The piperidine moiety is a common feature in a number of anticancer agents. mdpi.com Research into compounds containing the this compound structure has uncovered promising antiproliferative and cytotoxic activities against various cancer cell lines.

One such compound, N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide, has been investigated for its potential anticancer properties. smolecule.com Studies have indicated that this molecule exhibits antiproliferative activity against several cancer cell lines, including breast, lung, and prostate cancer. smolecule.com The proposed mechanism of action involves the inhibition of histone deacetylases (HDACs), which can lead to cell cycle arrest and apoptosis in cancer cells. smolecule.com

Another complex derivative, 2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole, has also demonstrated significant anticancer effects. smolecule.com This compound is believed to act by disrupting signaling pathways that regulate the proliferation and survival of cancer cells. smolecule.com

Furthermore, a series of 3-chloro-2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-ones were synthesized and evaluated for their anti-cancer activity. One of these compounds showed a significant decrease in the survival of H929 multiple myeloma cells. nih.gov

The anticancer potential of thieno[2,3-c]pyridine (B153571) derivatives has also been explored. mdpi.com A compound in this series, diethyl 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]-pyridine-3,6(5H)-dicarboxylate, was synthesized and characterized, contributing to the growing body of research on the anticancer applications of piperidine-containing molecules. mdpi.com

These examples highlight the versatility of the this compound core in the development of new anticancer therapies.

Antimicrobial and Antifungal Evaluations

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperidine derivatives have shown considerable promise in this area, with various compounds exhibiting potent activity against a range of bacteria and fungi.

Studies on piperidin-4-one derivatives have demonstrated their potential as antimicrobial agents. biomedpharmajournal.org For instance, 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one was synthesized and evaluated for its antibacterial and antifungal properties. biomedpharmajournal.org While the parent piperidin-4-ones showed good antibacterial activity compared to ampicillin, their thiosemicarbazone derivatives displayed significantly enhanced antifungal activity. biomedpharmajournal.org

Another study investigated a series of 1,2,5,6-tetrahydropyridine derivatives, including ethyl 1-(4-bromo-3-methoxyphenyl)-4-(4-bromo-3-methoxyphenylamino)-2,6-di(pyridin-3-yl)-1,2,5,6-tetrahydropyridine-3-carboxylate. academicjournals.org While some of these compounds showed varying degrees of inhibition against several bacterial and fungal strains, including Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans, they were inactive against Fusarium verticillioides, Candida utilis, and Penicillium digitatum. academicjournals.org

The antimicrobial and antifungal activities of new pyrano[2,3-c]pyridazine derivatives synthesized using piperidine as an organocatalyst have also been reported. tandfonline.com Specifically, 4-amino-5-(phenyl)-7-(2-methoxyphenyl) pyridazino[4′,3′:5,6] pyrano[2,3-c] smolecule.comsmolecule.com-thiazine-3(5H)-thione and 3-(2-methoxyphenyl)-5-(phenyl)-[2,3-c] pyridazine-5H-pyrano [2,3-d]pyrimidine-2,4-dithiol were among the synthesized compounds that showed significant activity against bacterial and fungal strains. tandfonline.com

Furthermore, novel derivatives of 5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione have been designed as potential antimicrobial and antitubercular agents. bohrium.com

These findings indicate that the this compound scaffold is a valuable starting point for the development of new antimicrobial and antifungal drugs.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the search for effective antioxidants a key area of pharmaceutical research. Piperidine-containing compounds have been evaluated for their antioxidant potential, with several derivatives of this compound demonstrating significant radical scavenging activity.

A review on the antioxidant potential of piperidine compounds highlighted the activity of 1-[1-(3-methoxyphenyl) (tetralyl)] piperidine. scispace.com This compound, an analog of phencyclidine, was evaluated for its antioxidant properties through malondialdehyde, nitric oxide, and superoxide (B77818) dismutase assessments and showed marked antioxidant activity. scispace.com

In another study, a series of 2,6-diphenylpiperidine-4-one derivatives were synthesized and their antioxidant activity was analyzed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. who.int It was found that derivatives containing phenol (B47542) and methoxy (B1213986) groups exhibited better antioxidant activity than their unsubstituted counterparts. who.int

The antioxidant properties of various other piperidine derivatives have also been investigated. academicjournals.org One such study tested six piperidine analogues, including a derivative with a methoxyphenyl group, for their DPPH radical scavenging capacity. academicjournals.org The results showed that these compounds possessed varying degrees of antioxidant potential. academicjournals.org

Research into 2-methoxyphenol derivatives has also contributed to the understanding of the antioxidant activity of related structures. researchgate.net These studies, while not directly on this compound, provide valuable insights into the role of the methoxyphenyl group in conferring antioxidant properties.

The collective evidence suggests that the this compound structure can be a valuable component in the design of novel antioxidant agents.

Structure Activity Relationship Sar and Mechanistic Elucidation of 2 3 Methoxyphenyl Piperidine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of 2-(3-methoxyphenyl)piperidine and its analogs is highly sensitive to the nature and position of substituents on both the phenyl and piperidine (B6355638) rings, as well as the characteristics of any linking groups.

Role of the Methoxy (B1213986) Group Position on the Phenyl Ring

The position of the methoxy group on the phenyl ring is a critical determinant of biological activity. Studies on various piperidine derivatives have shown that shifting the methoxy group from the meta (3-position) to other positions, such as ortho (2-position) or para (4-position), can significantly alter the compound's pharmacological properties. dut.ac.zaacs.org For instance, in a series of 4-phenylpiperidine (B165713) derivatives, a 3'-methoxy substitution was found to have half the analgesic intensity of a 3'-hydroxy analog, which itself was equipotent to the parent compound. who.int This suggests that both the position and the nature of the substituent (hydroxy vs. methoxy) are crucial for activity. In some cases, a methoxy group at the 3-position of the phenyl ring has been associated with high pharmacological activity. dut.ac.za Conversely, compounds with a methoxy group at the 4-position have demonstrated lower activity in certain assays. dut.ac.za The electronic and steric properties imparted by the methoxy group's location influence how the molecule fits into and interacts with the binding pocket of its target receptor or enzyme.

Influence of Piperidine Ring Substituents

Modifications to the piperidine ring itself have a profound impact on the biological activity of these compounds. The introduction of various substituents can affect potency, selectivity, and even the mode of action.

Alkyl and Aryl Groups: The size, shape, and electronic nature of substituents on the piperidine ring are pivotal. For example, in a series of farnesyltransferase inhibitors, the type and position of substitution on the C-4 phenyl group were important for inhibitory activity. acs.org The introduction of a methyl group at the C-3 position of the piperidine ring in fentanyl analogs resulted in a highly potent and long-acting compound. nih.gov

Functional Groups: The addition of functional groups like hydroxyl, nitro, or amino groups can introduce new interaction points with biological targets. For instance, the reduction of a nitro group to an amine in certain piperidine derivatives led to a significant increase in farnesyltransferase inhibition potency. acs.org

N-Substitution: The substituent on the piperidine nitrogen plays a crucial role. The nature of this group can influence receptor binding affinity and selectivity. researchgate.net For example, N-acyl derivatives of a piperidin-4-one were found to exist in a boat conformation, which influences their biological activity. researchgate.net

The following table summarizes the influence of various piperidine ring substituents on biological activity based on available research.

| Substituent | Position on Piperidine Ring | Observed Effect on Biological Activity | Reference |

| 2-Bromophenyl | C-4 | 3-fold more potent farnesyltransferase inhibition compared to the unsubstituted analog. | acs.org |

| 4-Methoxyphenyl (B3050149) | C-6 | Loss of farnesyltransferase inhibition. | acs.org |

| Methyl | C-3 | Resulted in a highly potent and long-acting fentanyl analog. | nih.gov |

| Amino (from Nitro reduction) | C-3 | Significant increase in farnesyltransferase inhibition potency. | acs.org |

| N-Phenylcarbamoyl | N-1 | Exhibited significant antibacterial activity. | researchgate.net |

Effects of Alkyl/Phenylalkyl Linkers and Substitution Patterns

The linker connecting the this compound core to other chemical moieties is a key determinant of biological activity. The length, flexibility, and chemical nature of this linker can significantly impact how the molecule interacts with its target.

Structure-activity relationship studies have shown that the linker between the piperidine ring and a phenyl ring, as well as the substitution pattern on that phenyl ring, play a pivotal role in binding affinity and selectivity for various receptors. researchgate.net For instance, in a series of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, the length of the alkyl chain connecting the amine nitrogen and the central oxygen atom influenced their 5-HT2 receptor binding affinity by an order of magnitude. nih.gov

Similarly, the substitution pattern on a phenylalkyl group attached to the piperidine nitrogen can dramatically alter pharmacological properties. N-phenylalkyl derivatives of tramadol (B15222) analogs were designed to generate new analgesics, and the resulting compounds showed that the linker and substitution pattern were crucial for activity. researchgate.net

Stereochemical Factors in Structure-Activity Relationships

The three-dimensional arrangement of atoms in this compound derivatives is a critical factor governing their biological effects. Stereochemistry, including diastereoselectivity, enantioselectivity, and conformational preferences, plays a vital role in how these molecules interact with their biological targets.

Diastereoselectivity and Enantioselectivity in Biological Responses

Many this compound derivatives are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, one enantiomer exhibits significantly higher biological activity than the other. This enantioselectivity is a hallmark of specific interactions with chiral biological macromolecules like receptors and enzymes.

For example, in a series of potent MOR agonists, the (3R, 4S) enantiomer was found to be more potent for opioid receptors than its (3S, 4R) counterpart. researchgate.net Similarly, the cis-(+) enantiomer of an N-substituted 4-piperidyl-N-phenylpropanamide is an extremely potent analgesic, while its cis-(-) counterpart is 120 times less potent. nih.gov

Conformational Analysis and Bioactivity

The biological activity of a molecule is not only dependent on its static structure but also on the dynamic conformations it can adopt. Conformational analysis, which explores the different spatial arrangements of a molecule, is essential for understanding its bioactive conformation—the specific shape it assumes when binding to its target.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. Substituents on the ring can exist in either an axial or equatorial position, and this orientation can significantly influence biological activity. For instance, early studies on 4-(3-hydroxyphenyl)-piperidines suggested that an equatorial orientation of the 3-hydroxyphenyl group in a chair conformation was responsible for their opioid antagonist properties. nih.gov

Computational methods are often employed to perform conformational analysis and identify low-energy conformers. leidenuniv.nl For certain 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, a probable active conformation was proposed by superimposing stable conformations over a rigid molecule. nih.gov The difference in the energetically favorable order of stable conformations has been used to reasonably explain the relationship between stereochemistry and binding activity. nih.gov

Mechanistic Studies of Receptor and Enzyme Interactions of this compound Derivatives

The therapeutic and pharmacological potential of this compound and its derivatives is intrinsically linked to their interactions with various biological targets, primarily receptors and enzymes. Understanding these interactions at a molecular level is crucial for elucidating their mechanism of action and for the rational design of new, more potent, and selective compounds. This section delves into the mechanistic studies that have been conducted, focusing on computational predictions of binding modes, experimental determination of receptor affinities, and the elucidation of the subsequent molecular and cellular events.

Ligand-Protein Docking Simulations for Binding Mode Prediction

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in medicinal chemistry for predicting how a ligand, such as a this compound derivative, might bind to its protein target. These simulations provide insights into the binding orientation, conformation, and the key intermolecular interactions that stabilize the ligand-protein complex.

Molecular docking studies have been employed to understand the binding modes of various piperidine derivatives at their respective receptors. For instance, in the case of dopaminergic ligands, docking analysis of 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, a compound containing a piperidine moiety, at the dopamine (B1211576) D2 receptor (D2DAR) suggested two possible binding orientations. The more stable of these orientations was characterized by the formation of a salt bridge between the piperidine moiety and the aspartic acid residue Asp114 of the D2DAR . Such specific interactions are critical for the high affinity of the ligand.

Similarly, for opioid receptor ligands, docking and MD simulations have been used to propose the mechanism of activation and to explain the high binding affinity and selectivity of certain derivatives. For 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives, high binding affinity towards the µ-opioid receptor (MOR) was attributed to a combination of a water bridge, a salt bridge, hydrogen bonds, and hydrophobic interactions within the receptor's binding pocket evitachem.com. The selectivity of these compounds for the MOR over the δ-opioid receptor (DOR) and κ-opioid receptor (KOR) was explained by steric hindrance with the latter two receptors evitachem.com.

Furthermore, MD simulations have been used to validate the stability of ligand-receptor complexes and to observe the dynamic nature of these interactions over time. For example, simulations of piperidine-based inhibitors of the main protease (Mpro) of SARS-CoV-2 have been used to confirm the stability of the docked poses and to analyze the interactions in a simulated physiological environment.

These computational approaches not only help in understanding the structure-activity relationships (SAR) but also guide the design of new derivatives with improved affinity and selectivity for their intended targets.

In Vitro Binding Assays for Receptor Affinity Determination

In vitro binding assays are fundamental experimental techniques used to determine the affinity of a compound for a specific receptor. These assays typically involve radioligand displacement studies, where the ability of a test compound to displace a known radiolabeled ligand from its receptor is measured. The results are often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity.

Derivatives of this compound have been shown to interact with a variety of receptors, including serotonin (B10506), opioid, and sigma receptors.

Serotonin Receptors:

Several studies have investigated the affinity of this compound derivatives for serotonin (5-HT) receptors. For instance, a series of N-[2-(3-methoxyphenyl)ethyl]-substituted 4-arylpiperidines were synthesized and evaluated for their affinity at human cloned 5-HT7 and 5-HT1A receptors. One such derivative, 4-(2-biphenyl)-1-[2-(3-methoxyphenyl)ethyl]piperidine, demonstrated a high affinity for the 5-HT7 receptor with a Ki value of 13 nM . However, it also showed considerable affinity for the 5-HT1A receptor, indicating a lack of selectivity .

| Compound | Target Receptor | Ki (nM) |

|---|---|---|

| 4-(2-biphenyl)-1-[2-(3-methoxyphenyl)ethyl]piperidine | 5-HT7 | 13 |

| 4-(2-biphenyl)-1-[2-(3-methoxyphenyl)ethyl]piperidine | 5-HT1A | - |

Opioid Receptors:

The opioid receptor family (µ, δ, and κ) is another important target for this compound derivatives. A series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives were found to be selective µ-opioid receptor (MOR) ligands. One of the lead compounds in this series exhibited a high affinity for the MOR with a Ki of 7.3 nM, while showing significantly lower affinity for the DOR (Ki = 849.4 nM) and KOR (Ki = 49.1 nM) evitachem.com.

| Compound Derivative | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

|---|---|---|---|

| 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivative | 7.3 evitachem.com | 849.4 evitachem.com | 49.1 evitachem.com |

Sigma Receptors:

The sigma receptors (σ1 and σ2) are also targets for piperidine-based compounds. Studies on various piperidine derivatives have revealed high-affinity binding to these receptors. For example, certain 4-substituted piperidine derivatives have shown Ki values in the low nanomolar range for σ2 receptors dut.ac.za. The nature and position of the substituent on the piperidine ring have been found to be crucial for affinity and selectivity dut.ac.zaevitachem.com.

| Piperidine Derivative | σ2 Receptor (Ki, nM) |

|---|---|

| 4-benzyl-piperidine derivative | 2.8 dut.ac.za |

| 3-benzyl-piperidine derivative | 4.2 dut.ac.za |

| 2-benzyl-piperidine derivative | 10 dut.ac.za |

| 2-phenyl-piperidine derivative | 4.7 dut.ac.za |

| 3-phenyl-piperidine derivative | 5.3 dut.ac.za |

| 4-methyl-piperidine derivative | 7.1 dut.ac.za |

These in vitro binding data are essential for establishing the SAR of this compound derivatives and for identifying compounds with the desired receptor interaction profile.

Elucidation of Molecular Pathways and Cellular Mechanisms

Many of the receptors targeted by this compound derivatives, such as the serotonin and opioid receptors, are G-protein coupled receptors (GPCRs). Upon ligand binding, these receptors undergo a conformational change that allows them to activate intracellular G-proteins. This activation, in turn, modulates the activity of effector enzymes, such as adenylyl cyclase, leading to changes in the concentration of second messengers like cyclic AMP (cAMP) google.com. For example, the activation of 5-HT7 receptors is known to stimulate adenylyl cyclase and increase intracellular cAMP levels.

Functional assays, such as cAMP accumulation assays, are used to confirm the agonist or antagonist nature of a compound and to quantify its efficacy. For instance, some piperidine derivatives have been shown to act as inverse agonists at 5-HT2A receptors, which means they can stabilize an inactive conformation of the receptor and reduce its basal activity google.com.

Furthermore, the interaction of these derivatives with their targets can influence various cellular processes. For example, some piperidine derivatives are being investigated for their potential anticancer properties. The proposed mechanism for some of these compounds involves the inhibition of histone deacetylases (HDACs) smolecule.comsmolecule.com. HDACs are enzymes that play a crucial role in regulating gene expression by modifying chromatin structure. Their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells smolecule.comsmolecule.com.

The cellular effects of these compounds can also be mediated through the modulation of ion channel activity or the inhibition of specific enzymes involved in signaling pathways. For instance, some piperidine derivatives have been shown to inhibit monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system, which has implications for neurodegenerative diseases and cancer unipi.it.

Advanced Analytical Methodologies for Research on 2 3 Methoxyphenyl Piperidine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 2-(3-Methoxyphenyl)piperidine from complex mixtures, such as synthetic reaction media or biological matrices, and for its precise quantification.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components based on its boiling point and affinity for a stationary phase within a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For this compound, the molecular ion peak [M]+ would be expected at m/z 191, corresponding to its molecular weight. The fragmentation pattern is predictable and provides structural confirmation. Key fragmentation pathways for piperidine (B6355638) derivatives often involve the cleavage of the piperidine ring and the loss of substituents. nih.govnih.gov The tropylium (B1234903) ion (m/z 91) is a common fragment for compounds containing a benzyl (B1604629) moiety, though in this case, fragmentation of the methoxyphenyl group is more likely.

Expected Key MS Fragmentation Data for this compound:

| m/z | Proposed Fragment Identity |

|---|---|

| 191 | Molecular Ion [M]+ |

| 190 | [M-H]+ |

| 176 | [M-CH3]+ |

| 160 | [M-OCH3]+ |

| 134 | [C9H12N]+ Fragment from cleavage of the methoxyphenyl group |

| 121 | Methoxyphenyl Cation [C7H7O]+ |

This data is predicted based on common fragmentation patterns of related structures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of this compound, especially when dealing with less volatile derivatives or complex mixtures. google.com The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase within a column.

Reversed-phase HPLC, using a nonpolar stationary phase like C18, is commonly employed for piperidine derivatives. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the basic piperidine compound.

A variety of detectors can be coupled with HPLC for the analysis of this compound:

UV Detection: The presence of the methoxyphenyl chromophore allows for sensitive detection using a UV spectrophotometer, typically in the range of 220-280 nm.

Mass Spectrometry (MS and MS/MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity. Electrospray ionization (ESI) is a common ionization technique for such compounds. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and quantification by monitoring specific parent-daughter ion transitions. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its metabolites, which is invaluable in research settings.

Typical HPLC Parameters for Analysis:

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or ESI-MS |

| Column Temperature | 30 °C |

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of chemical reactions during the synthesis of this compound. rsc.org It allows chemists to track the consumption of starting materials and the formation of the product in near real-time.

A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is a mixture of solvents of varying polarity. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

For piperidine derivatives, a common eluent system is a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) with a polar solvent such as ethyl acetate (B1210297) or methanol. After development, the spots are visualized. Since the methoxyphenyl group is UV active, the spots can often be seen under a UV lamp at 254 nm. acs.org If the compound is not UV active or for better visualization, staining with reagents like potassium permanganate, iodine vapor, or ninhydrin (B49086) can be used. researchgate.net The relative retention factor (Rf) value is calculated to identify the different components.

Mass Spectrometric Approaches for Isomer Differentiation and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool in the structural elucidation of organic molecules, offering high sensitivity and specificity. For this compound, MS-based methods are critical for differentiating it from its structural isomers and for identifying its biotransformation products (metabolites). High-resolution mass spectrometry (HRMS) is particularly valuable, as it provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments.

Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions from a liquid phase, making it ideal for coupling with liquid chromatography (LC). For this compound (C12H17NO, Exact Mass: 191.1310), ESI-MS in positive ion mode would primarily produce the protonated molecule, [M+H]+, at a mass-to-charge ratio (m/z) of approximately 192.1388.

Tandem mass spectrometry (MS/MS) experiments involve the selection and fragmentation of this precursor ion to produce a characteristic fragmentation pattern. This pattern serves as a structural fingerprint. While specific fragmentation data for this compound is not widely published, the fragmentation pathways can be predicted based on the analysis of other piperidine-containing compounds. nih.gov Common fragmentation mechanisms for such molecules include: nih.gov

Cleavage of the C-C bond between the piperidine and methoxyphenyl rings.

Ring-opening of the piperidine moiety.

Loss of the methoxy (B1213986) group as a neutral radical or molecule.

These fragmentation patterns are crucial for distinguishing between positional isomers, as the relative abundances of specific fragment ions can vary significantly depending on the substitution pattern on the phenyl ring.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

|---|---|---|

| 192.1388 | 107.0497 | Methoxyphenyl cation [C7H7O]+ |

| 192.1388 | 84.0813 | Piperidinium ion [C5H10N]+ |

| 192.1388 | 160.0970 | Loss of methanol [CH3OH] |

Matrix-Assisted Inlet Ionization (MAII) is a newer, rapid, and sensitive ionization technique that allows for the direct analysis of samples with minimal preparation. wikipedia.org It involves mixing the sample with a chemical matrix and introducing it into the heated inlet of the mass spectrometer, where ionization occurs without the need for a laser or high voltage. wikipedia.orgnih.gov

When coupled with an Orbitrap mass analyzer, MAII becomes a powerful tool for high-throughput screening and analysis. The Orbitrap provides exceptionally high mass resolution and accuracy, which is essential for unambiguously determining the elemental composition of the detected ions. nih.gov

A key application of this technique was demonstrated in the analysis of a tablet containing 2-methoxydiphenidine (2-MXP), a compound structurally related to this compound. researchgate.netdrugsandalcohol.ie Researchers successfully detected the protonated molecule of 2-MXP directly from the tablet's surface using MAII with 3-nitrobenzonitrile (B78329) as the matrix. researchgate.netdrugsandalcohol.ie This highlights the potential of MAII-Orbitrap MS for the rapid and direct chemical characterization of this compound in solid samples, bypassing the need for chromatographic separation.

Biotransformation, or metabolism, is the process by which the body modifies chemical substances. It is typically divided into two phases. nih.gov

Phase I Metabolism: Involves reactions such as oxidation, reduction, or hydrolysis, which introduce or expose polar functional groups. nih.gov

Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous hydrophilic molecules to facilitate excretion. nih.govdrughunter.com

The study of metabolism is crucial for understanding the biological fate of a compound. While metabolic data for this compound is scarce, insights can be drawn from studies on the closely related compound 2-methoxydiphenidine (2-MXP). oup.com Analysis of biological fluids in cases involving 2-MXP identified several Phase I metabolites, which provides a strong predictive model for the metabolism of this compound. oup.com

Phase I Metabolites: The primary Phase I metabolic pathways identified for 2-MXP, and thus predicted for this compound, are O-demethylation and hydroxylation. oup.com

O-Demethylation: The methoxy group (-OCH3) is converted to a hydroxyl group (-OH).

Hydroxylation: A hydroxyl group is added to the molecule, typically on the piperidine ring.

Combined Pathways: A molecule can undergo both O-demethylation and hydroxylation. oup.com

Phase II Metabolites: The polar hydroxyl groups introduced during Phase I metabolism serve as sites for Phase II conjugation reactions. The most common Phase II reaction is glucuronidation, where uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the metabolite. This process significantly increases the water solubility of the compound, preparing it for renal excretion. Therefore, the hydroxylated and O-demethylated metabolites of this compound are expected to undergo glucuronidation.

| Metabolic Phase | Biotransformation | Predicted Metabolite Name |

|---|---|---|

| Phase I | O-Demethylation | 3-(Piperidin-2-yl)phenol |

| Phase I | Hydroxylation | Hydroxy-2-(3-methoxyphenyl)piperidine |

| Phase I | O-Demethylation + Hydroxylation | Hydroxy-3-(piperidin-2-yl)phenol |

| Phase II | Glucuronidation | 3-(Piperidin-2-yl)phenol glucuronide |

| Phase II | Glucuronidation | Hydroxy-2-(3-methoxyphenyl)piperidine glucuronide |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-Methoxyphenyl)piperidine (B2585660) |

| 2-(4-Methoxyphenyl)piperidine |

| 2-methoxydiphenidine (2-MXP) |

| 3-nitrobenzonitrile |

| 3-(Piperidin-2-yl)phenol |

| Hydroxy-2-(3-methoxyphenyl)piperidine |

| Hydroxy-3-(piperidin-2-yl)phenol |

| 3-(Piperidin-2-yl)phenol glucuronide |

| Hydroxy-2-(3-methoxyphenyl)piperidine glucuronide |

| Glucuronic acid |

Computational Chemistry and in Silico Approaches in the Study of 2 3 Methoxyphenyl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. DFT methods balance computational cost and accuracy, making them suitable for studying medium-sized organic molecules like 2-(3-Methoxyphenyl)piperidine. These calculations can predict geometries, energies, and various electronic properties with high precision.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methoxyphenyl (B12655295) ring, particularly the oxygen atom of the methoxy (B1213986) group and the aromatic pi system, which are regions of high electron density. The LUMO is likely distributed over the aromatic ring, which can accept electron density. The piperidine (B6355638) ring, being a saturated aliphatic amine, would have less contribution to the frontier orbitals compared to the aromatic system.

Illustrative FMO Data for this compound Note: The following data are representative values derived from DFT calculations on similar aromatic and piperidine-containing compounds and serve for illustrative purposes.

| Parameter | Illustrative Energy (eV) | Implication |

| HOMO Energy | -5.85 | Indicates the energy of the highest energy electrons available for donation (nucleophilicity). |

| LUMO Energy | -0.95 | Represents the energy of the lowest energy orbital available to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 4.90 | A larger gap suggests high kinetic stability and low chemical reactivity. |

Understanding the distribution of electronic charge within a molecule is key to predicting its intermolecular interactions and reactive sites.

Mulliken Atomic Charges: This analysis partitions the total electron density of a molecule among its constituent atoms, providing net atomic charges. uni-muenchen.de While the absolute values can be sensitive to the computational method used, the relative charges offer valuable insights into the electronic environment of each atom. For this compound, the nitrogen atom in the piperidine ring and the oxygen atom of the methoxy group are expected to carry the most significant negative partial charges due to their high electronegativity, making them potential sites for electrophilic attack. The hydrogen atom on the piperidine nitrogen would carry a positive charge.

Illustrative Mulliken Atomic Charges for Key Atoms Note: These values are hypothetical and serve to illustrate the expected charge distribution.

| Atom | Illustrative Mulliken Charge (a.u.) |

| N (piperidine) | -0.45 |

| H (on N) | +0.25 |

| O (methoxy) | -0.38 |

| C (aromatic, attached to O) | +0.28 |

| C (aromatic, attached to piperidine) | -0.15 |

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for identifying nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) regions. uni-muenchen.de For this compound, the MEP map would likely show a region of strong negative potential (typically colored red) around the nitrogen and oxygen atoms, indicating their suitability for interacting with electrophiles or forming hydrogen bonds. youtube.com Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton. The aromatic ring would exhibit a mixed potential, with the pi-system being generally electron-rich. ucsb.edu

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Electrophilicity Index (ω): ω = μ² / (2η), where μ = -χ

These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net A high chemical hardness indicates low reactivity, consistent with a large HOMO-LUMO gap.

Illustrative Reactivity Descriptors for this compound Note: These values are calculated from the illustrative FMO energies in the table above and are for demonstrative purposes.

| Descriptor | Illustrative Value (eV) | Interpretation |

| Ionization Potential (I) | 5.85 | Energy required to remove an electron. |

| Electron Affinity (A) | 0.95 | Energy released upon gaining an electron. |

| Electronegativity (χ) | 3.40 | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.45 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.36 | A measure of the overall electrophilic nature. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and interactions of molecules, providing insights that are complementary to static quantum chemical calculations.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes. For this compound, MD simulations can reveal the preferred conformations and the flexibility of the molecule. researchgate.net

Key conformational features include:

Piperidine Ring Pucker: The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov MD simulations can determine the relative stability of different chair conformations and the energy barriers for ring inversion.

Substituent Orientation: The 3-methoxyphenyl group at the 2-position can exist in either an axial or equatorial orientation. nih.gov Computational studies on similar 2-substituted piperidines have shown that the preference for axial versus equatorial can be influenced by factors like N-acylation or the presence of other substituents. nih.gov For a simple N-H piperidine, an equatorial preference is generally expected to minimize steric hindrance.

Rotation around the C-C Bond: The single bond connecting the piperidine and phenyl rings allows for rotational freedom. MD simulations can identify the most stable rotational isomers (rotamers) and the energetic barriers between them, which influences how the molecule presents itself for intermolecular interactions.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. sciengpub.ir The this compound scaffold can be used as a starting point in such campaigns.

The process involves:

Scaffold-based Searching: Using the this compound core, databases of chemical compounds can be searched for molecules containing this or similar structural motifs. nih.gov

Molecular Docking: The identified compounds, or a library of derivatives based on the scaffold, are then computationally "docked" into the binding site of a target protein. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site and estimate the binding affinity using scoring functions. researchgate.net This allows for the ranking of potential ligands.